![molecular formula C13H17N5O B12497923 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine is a heterocyclic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine and pyridine moieties. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Applications De Recherche Scientifique
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds share the pyridine and oxadiazole rings and have shown various biological activities, including antiviral and antifungal properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with the piperidine and pyridine rings.
Uniqueness
1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine is unique due to the specific combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its potential as a versatile building block in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C13H17N5O |
|---|---|
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17N5O/c14-11-3-7-18(8-4-11)9-12-16-13(17-19-12)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9,14H2 |
Clé InChI |
GLJMETSALDOSQX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2=NC(=NO2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
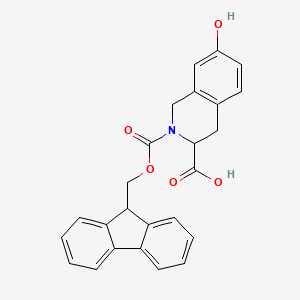

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
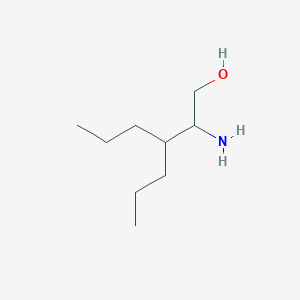
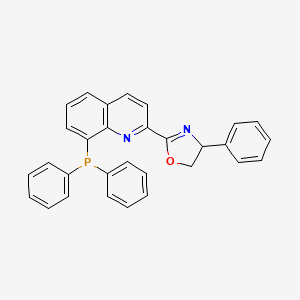
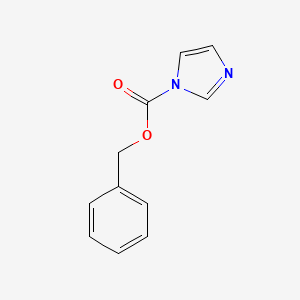
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
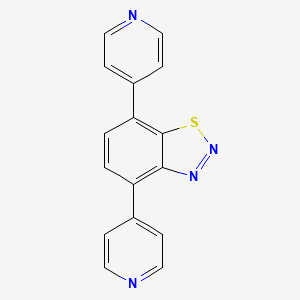
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)
![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
